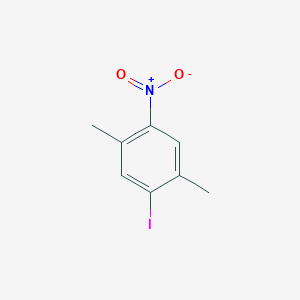

1-Iodo-2,5-dimethyl-4-nitrobenzene

Description

Significance of Iodine in Aromatic Compounds for Synthetic Transformations

Among the halogens, iodine holds a privileged position in synthetic organic chemistry. Iodoarenes, or aromatic compounds bearing an iodine substituent, are highly prized intermediates due to the reactivity of the carbon-iodine (C-I) bond. nih.gov This bond is the weakest among the carbon-halogen bonds, making the iodine atom an excellent leaving group in a wide variety of reactions.

The primary application of iodoaromatic compounds is in transition-metal-catalyzed cross-coupling reactions. These reactions form new carbon-carbon or carbon-heteroatom bonds and are fundamental to the construction of complex molecules. Key examples include:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent.

Heck-Mizoroki Coupling: Reaction with an alkene.

Sonogashira Coupling: Reaction with a terminal alkyne.

Buchwald-Hartwig Amination: Reaction with an amine.

Hiyama Coupling: Reaction with an organosilicon compound. nih.gov

The high reactivity of the C-I bond often allows these couplings to proceed under milder conditions compared to those required for bromo- or chloroaromatics. This makes iodo-substituted compounds like 1-Iodo-2,5-dimethyl-4-nitrobenzene particularly valuable for synthesizing polysubstituted biaryls and other complex structures. nih.govrsc.org The introduction of iodine onto an aromatic ring can be achieved through various methods, including the Sandmeyer reaction on an aromatic amine or through direct electrophilic iodination. nih.govprepchem.comchemicalbook.com

Overview of Research Trajectories for Multifunctional Aromatic Scaffolds

Multifunctional aromatic scaffolds are single aromatic molecules that incorporate several different functional groups. These compounds are not typically end-products themselves but serve as versatile building blocks or platforms for creating more elaborate and functional chemical systems. The research involving these scaffolds is diverse and spans multiple fields.

In materials science, multifunctional aromatic compounds are used as the fundamental units to construct advanced materials with tailored properties. acs.org For example, they are employed in the synthesis of:

Porous Aromatic Frameworks (PAFs): These materials are known for their high surface area, stability, and porosity, making them suitable for gas storage, separation, and catalysis. acs.org

Coordination Polymers and Metal-Organic Frameworks (MOFs): By using aromatic carboxylic acids or other ligands, researchers can build intricate, multidimensional structures with metal nodes, leading to applications in various technological areas. researchgate.netnih.gov

In medicinal chemistry and natural product synthesis, complex scaffolds are used to rapidly assemble molecules with high structural complexity. frontiersin.org The pre-installed functional groups allow for a convergent synthetic strategy, where different parts of a target molecule can be built separately and then joined together using the reactive handles on the scaffold. This approach enhances efficiency and allows for the creation of diverse molecular libraries for drug discovery. The development of one-pot reactions and cascade cyclizations often relies on the carefully orchestrated reactivity of multifunctional starting materials. frontiersin.org The use of such scaffolds is a key strategy in navigating and expanding chemical space to discover novel molecules with desired functions. nih.gov

Compound Data

Below are tables detailing the properties of the primary compound discussed in this article and a related, simpler iodo-nitro aromatic compound.

Table 1: Properties of 1-Iodo-2,5-dimethyl-4-nitrobenzene

| Property | Value |

|---|---|

| IUPAC Name | 1-iodo-2,5-dimethyl-4-nitrobenzene |

| Synonyms | 2-Iodo-5-nitro-p-xylene, Benzene (B151609),1-iodo-2,5-dimethyl-4-nitro- |

| CAS Number | 6311-51-9 chem960.comechemi.com |

| Molecular Formula | C₈H₈INO₂ scitoys.comchembk.com |

| Molecular Weight | 277.06 g/mol echemi.comchembk.com |

| InChI Key | CJMAFEVEDSAPLF-UHFFFAOYSA-N scitoys.com |

Table 2: Properties of 1-Iodo-4-nitrobenzene

| Property | Value |

|---|---|

| IUPAC Name | 1-iodo-4-nitrobenzene |

| CAS Number | 636-98-6 sigmaaldrich.comchemicalbook.com |

| Molecular Formula | C₆H₄INO₂ nih.gov |

| Molecular Weight | 249.01 g/mol sigmaaldrich.comnih.gov |

| Melting Point | 171-173 °C sigmaaldrich.comchemsrc.com |

| Boiling Point | 289 °C prepchem.comsigmaaldrich.com |

| Appearance | Solid chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

1-iodo-2,5-dimethyl-4-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8INO2/c1-5-4-8(10(11)12)6(2)3-7(5)9/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJMAFEVEDSAPLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1I)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30285909 | |

| Record name | 1-iodo-2,5-dimethyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30285909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6311-51-9 | |

| Record name | 1-Iodo-2,5-dimethyl-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6311-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Iodo-2,5-dimethyl-4-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006311519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC43217 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43217 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-iodo-2,5-dimethyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30285909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation of 1 Iodo 2,5 Dimethyl 4 Nitrobenzene

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) Investigations

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For 1-iodo-2,5-dimethyl-4-nitrobenzene, the substitution pattern dictates a specific set of chemical shifts and coupling interactions for the aromatic protons and carbons.

Proton (¹H) NMR Chemical Shift Analysis and Coupling Constants

The ¹H NMR spectrum of 1-iodo-2,5-dimethyl-4-nitrobenzene is expected to exhibit distinct signals for the two aromatic protons and the two methyl groups. The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The nitro group is a strong electron-withdrawing group, causing a downfield shift (to higher ppm values) for nearby protons. Conversely, the methyl groups are electron-donating, leading to an upfield shift. The iodine atom exhibits a combination of anisotropic and inductive effects.

Based on these principles, the proton H-3 (ortho to the nitro group) would likely appear at the most downfield position, estimated to be in the range of 8.0-8.2 ppm. The proton H-6 (ortho to the iodo group) would be expected to resonate at a slightly more upfield position, likely in the region of 7.4-7.6 ppm.

The two methyl groups, being in different chemical environments, should also display separate signals. The methyl group at C-2, being flanked by the iodo and another methyl group, is anticipated to have a chemical shift around 2.4-2.6 ppm. The methyl group at C-5, adjacent to the nitro group, would likely be shifted slightly downfield to approximately 2.6-2.8 ppm. Due to the lack of adjacent protons, these methyl signals would appear as singlets. The aromatic protons, H-3 and H-6, would likely appear as singlets as well, given their para positions to each other, resulting in no observable coupling.

Predicted ¹H NMR Data for 1-Iodo-2,5-dimethyl-4-nitrobenzene

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | 8.0 - 8.2 | s |

| H-6 | 7.4 - 7.6 | s |

| CH₃ (at C-2) | 2.4 - 2.6 | s |

| CH₃ (at C-5) | 2.6 - 2.8 | s |

Note: These are estimated values based on substituent effects and data from analogous compounds.

Carbon-13 (¹³C) NMR and Quaternary Carbon Assignment

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. For 1-iodo-2,5-dimethyl-4-nitrobenzene, six aromatic carbon signals and two methyl carbon signals are expected. The chemical shifts are governed by the nature of the attached substituents.

The carbon atom bearing the nitro group (C-4) is expected to be significantly deshielded, with a predicted chemical shift in the range of 145-150 ppm. The carbon attached to the iodine atom (C-1) would also be downfield, though typically less so than the nitro-substituted carbon, with an estimated chemical shift of 90-95 ppm due to the heavy atom effect of iodine. The carbons bearing the methyl groups (C-2 and C-5) are also quaternary and their shifts would be influenced by the adjacent substituents, likely appearing in the 135-145 ppm region.

The protonated carbons (C-3 and C-6) would have chemical shifts influenced by their neighboring groups. C-3, positioned between the nitro and a methyl group, is predicted to be in the 120-125 ppm range. C-6, situated between the iodo and a methyl group, would likely be found in a similar or slightly more upfield region. The two methyl carbons are expected to have characteristic upfield chemical shifts in the range of 15-25 ppm.

Predicted ¹³C NMR Data for 1-Iodo-2,5-dimethyl-4-nitrobenzene

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-I) | 90 - 95 |

| C-2 (C-CH₃) | 138 - 142 |

| C-3 (C-H) | 120 - 125 |

| C-4 (C-NO₂) | 145 - 150 |

| C-5 (C-CH₃) | 135 - 140 |

| C-6 (C-H) | 122 - 127 |

| CH₃ (at C-2) | 18 - 22 |

| CH₃ (at C-5) | 20 - 24 |

Note: These are estimated values based on substituent effects and data from analogous compounds.

Nitrogen-15 (¹⁵N) NMR Studies of the Nitro Group

Nitrogen-15 (¹⁵N) NMR spectroscopy, although less common than ¹H and ¹³C NMR, can offer direct insight into the electronic environment of the nitro group. The chemical shift of the ¹⁵N nucleus in a nitro group is highly sensitive to the electronic nature of the aromatic ring. For aromatic nitro compounds, the ¹⁵N chemical shifts typically appear in a range of -20 to +20 ppm relative to nitromethane. The presence of electron-donating methyl groups and the electron-withdrawing iodo group would influence the precise chemical shift of the nitro group in 1-iodo-2,5-dimethyl-4-nitrobenzene. Based on data for similar substituted nitrobenzenes, the ¹⁵N chemical shift for the nitro group in the title compound is anticipated to be in the downfield region of this range.

Multi-dimensional NMR Techniques for Structural Confirmation

While one-dimensional NMR provides fundamental structural information, multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguous assignment of all proton and carbon signals. A COSY spectrum would confirm the absence of coupling between the aromatic protons. An HSQC spectrum would directly link the proton signals of the methyl groups and the aromatic protons to their attached carbon atoms. The HMBC spectrum would be particularly powerful, revealing long-range correlations (2-3 bonds) between protons and carbons. For instance, correlations between the methyl protons and the adjacent quaternary and tertiary aromatic carbons would definitively confirm the substitution pattern on the benzene (B151609) ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.

Characteristic Vibrational Modes of Nitro, Methyl, and Iodo Substituents

The IR and Raman spectra of 1-iodo-2,5-dimethyl-4-nitrobenzene would be characterized by the distinct vibrations of its substituents.

The nitro group gives rise to two prominent and characteristic stretching vibrations: the asymmetric stretch (νas) and the symmetric stretch (νs). For aromatic nitro compounds, the asymmetric stretch typically appears in the region of 1500-1570 cm⁻¹, and the symmetric stretch is observed between 1300-1370 cm⁻¹. These bands are usually strong in the IR spectrum.

The methyl groups exhibit C-H stretching vibrations in the 2850-3000 cm⁻¹ region. Additionally, characteristic bending vibrations for the methyl groups would be expected around 1450 cm⁻¹ (asymmetric) and 1375 cm⁻¹ (symmetric).

The iodo substituent is more challenging to observe directly. The C-I stretching vibration occurs at low frequencies, typically in the range of 480-610 cm⁻¹, and may be weak in the IR spectrum. However, it is often more prominent in the Raman spectrum.

The aromatic ring itself will show characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The substitution pattern on the benzene ring also gives rise to a specific pattern of out-of-plane C-H bending vibrations in the 650-900 cm⁻¹ region, which can be diagnostic of the substitution pattern.

Predicted Characteristic Vibrational Frequencies (cm⁻¹) for 1-Iodo-2,5-dimethyl-4-nitrobenzene

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) |

| Asymmetric Stretch | Nitro (NO₂) | 1500 - 1570 | Strong |

| Symmetric Stretch | Nitro (NO₂) | 1300 - 1370 | Strong |

| C-H Stretch | Methyl (CH₃) | 2850 - 3000 | Medium-Strong |

| Asymmetric Bend | Methyl (CH₃) | ~1450 | Medium |

| Symmetric Bend | Methyl (CH₃) | ~1375 | Medium |

| C-I Stretch | Iodo (C-I) | 480 - 610 | Weak-Medium |

| C-H Stretch | Aromatic | >3000 | Medium |

| C=C Stretch | Aromatic | 1400 - 1600 | Medium-Strong |

Note: These are estimated frequency ranges based on data from analogous compounds.

Analysis of Aromatic Ring Vibrations

The vibrational spectrum of 1-Iodo-2,5-dimethyl-4-nitrobenzene is characterized by a series of distinct bands corresponding to the vibrations of its substituted aromatic ring and functional groups. The analysis of these vibrations provides critical insights into the molecular structure.

The aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. libretexts.org For the two adjacent C-H bonds on the ring of the title compound, these modes are expected to be weak. The C=C stretching vibrations within the benzene ring are among the most characteristic and useful for characterization, typically appearing as strong bands in the 1600-1450 cm⁻¹ range. libretexts.org In substituted benzenes, modes known as 8a and 8b often appear around 1600 cm⁻¹. scirp.org

The substituents on the benzene ring significantly influence the vibrational frequencies. The nitro group (NO₂) introduces strong characteristic vibrations. The asymmetric stretching (ν_as(NO₂)) is expected as an intense band around 1530 cm⁻¹, while the symmetric stretching (ν_s(NO₂)) appears near 1350 cm⁻¹. scirp.orgacs.org These frequencies can be affected by the electronic effects of the other substituents.

The methyl groups (CH₃) contribute vibrations such as symmetric and asymmetric stretching and bending modes. The C-I stretching vibration is expected at lower frequencies, typically in the range of 600-500 cm⁻¹, due to the heavy mass of the iodine atom. Furthermore, the out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern, are expected in the 900-650 cm⁻¹ region. libretexts.org

Table 1: Predicted Vibrational Frequencies for 1-Iodo-2,5-dimethyl-4-nitrobenzene

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Notes |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Expected to be weak. libretexts.org |

| Asymmetric CH₃ Stretch | ~2980 | Characteristic of methyl groups. |

| Symmetric CH₃ Stretch | ~2900 | Characteristic of methyl groups. |

| Aromatic C=C Stretch | 1600-1450 | Multiple strong bands are expected. libretexts.org |

| Asymmetric NO₂ Stretch | ~1530 | Strong intensity. scirp.org |

| Symmetric NO₂ Stretch | ~1350 | Strong intensity. scirp.orgacs.org |

| C-H Out-of-Plane Bend | 900-650 | Position depends on substitution pattern. libretexts.org |

Elucidation of Molecular Conformation through Vibrational Data

Vibrational spectroscopy serves as a powerful tool for elucidating the molecular conformation of 1-Iodo-2,5-dimethyl-4-nitrobenzene, particularly regarding the orientation of the nitro and methyl groups relative to the benzene ring. The conformation of flexible parts of a molecule, such as the rotation of a nitro group, can significantly affect the vibrational spectra. nih.gov

In substituted nitrobenzenes, steric hindrance between adjacent groups can cause the nitro group to twist out of the plane of the aromatic ring. In 1-Iodo-2,5-dimethyl-4-nitrobenzene, the iodine atom at position 1 and the methyl group at position 5 are ortho to the nitro group at position 4. However, the primary steric interactions would be between the nitro group and the flanking methyl (position 5) and hydrogen (position 3) atoms.

The degree of planarity between the nitro group and the benzene ring influences the electronic structure, which in turn affects the force constants of the vibrational modes. Specifically, the frequencies of the NO₂ stretching vibrations are sensitive to this dihedral angle. Increased steric hindrance would lead to a greater out-of-plane twist, disrupting the π-conjugation between the nitro group and the ring. This disruption typically results in a shift of the NO₂ stretching frequencies. nih.gov

By comparing the observed vibrational frequencies with those calculated for different conformations using computational methods like Density Functional Theory (DFT), the most stable conformation can be determined. For instance, in a study of 4-methyl-3-nitrobenzoic acid, DFT was used to determine the most stable conformer based on the orientation of the substituent groups. scirp.org A similar approach for 1-Iodo-2,5-dimethyl-4-nitrobenzene would likely show that while the benzene ring itself is planar, the nitro group may be slightly twisted from this plane to minimize steric repulsion with the adjacent methyl group.

Mass Spectrometry (MS) Fragmentation Patterns and Isotopic Signatures

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is essential for determining the precise elemental composition of a molecule. For 1-Iodo-2,5-dimethyl-4-nitrobenzene, with the chemical formula C₈H₈INO₂, HRMS can provide its exact monoisotopic mass. The calculation is based on the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹²⁷I, ¹⁴N, ¹⁶O).

The presence of iodine, which is monoisotopic (¹²⁷I), simplifies the isotopic pattern of the molecular ion. The molecular ion peak [M]⁺• would be the base peak in the molecular ion cluster, with smaller contributions from ¹³C isotopes at [M+1]⁺•.

**Table 2: Exact Mass Calculation for 1-Iodo-2,5-dimethyl-4-nitrobenzene (C₈H₈INO₂) **

| Element | Isotope | Quantity | Mass (Da) | Total Mass (Da) |

|---|---|---|---|---|

| Carbon | ¹²C | 8 | 12.000000 | 96.000000 |

| Hydrogen | ¹H | 8 | 1.007825 | 8.062600 |

| Iodine | ¹²⁷I | 1 | 126.904473 | 126.904473 |

| Nitrogen | ¹⁴N | 1 | 14.003074 | 14.003074 |

| Oxygen | ¹⁶O | 2 | 15.994915 | 31.989830 |

| Total | | | | 276.9600 |

The calculated monoisotopic mass for C₈H₈INO₂ is 276.9600 Da . This value can be experimentally verified using HRMS to confirm the elemental composition.

Fragmentation Pathways and Structural Information from Tandem MS

Tandem mass spectrometry (MS/MS) provides valuable structural information by analyzing the fragmentation patterns of a selected precursor ion, typically the molecular ion ([M]⁺•). For 1-Iodo-2,5-dimethyl-4-nitrobenzene, the fragmentation is dictated by the chemical nature of its substituents. Aromatic nitro compounds and organohalides exhibit characteristic fragmentation behaviors. nih.govmiamioh.edu

The primary fragmentation pathways for the molecular ion of 1-Iodo-2,5-dimethyl-4-nitrobenzene (m/z 277) are expected to involve the loss of the nitro group and the iodine atom.

Loss of NO₂: A common fragmentation for nitroaromatic compounds is the loss of a nitro radical (•NO₂), which has a mass of 46 Da. This would result in a fragment ion at m/z 231. nih.govresearchgate.net

Loss of NO: Another frequent pathway involves the loss of a nitric oxide radical (•NO), with a mass of 30 Da, leading to a fragment at m/z 247. This is often followed by the loss of carbon monoxide (CO). nih.govresearchgate.net

Loss of Iodine: The C-I bond is relatively weak and can cleave to lose an iodine radical (•I), with a mass of 127 Da. This pathway would produce a fragment ion corresponding to the 2,5-dimethyl-4-nitrophenyl cation at m/z 150.

Loss of Methyl Group: Cleavage of a methyl radical (•CH₃), mass 15 Da, from the molecular ion or subsequent fragment ions is also possible, leading to ions at m/z 262.

Table 3: Predicted MS/MS Fragmentation for 1-Iodo-2,5-dimethyl-4-nitrobenzene

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Proposed Structure of Fragment |

|---|---|---|---|

| 277 | •NO₂ (46 Da) | 231 | [C₈H₈I]⁺ |

| 277 | •NO (30 Da) | 247 | [C₈H₈INO]⁺• |

| 277 | •I (127 Da) | 150 | [C₈H₈NO₂]⁺ |

| 277 | •CH₃ (15 Da) | 262 | [C₇H₅INO₂]⁺ |

X-ray Crystallographic Analysis of 1-Iodo-2,5-dimethyl-4-nitrobenzene

While a specific crystal structure for 1-Iodo-2,5-dimethyl-4-nitrobenzene is not available in the published literature, its molecular geometry and bond parameters can be reliably predicted based on crystallographic data from closely related compounds, such as other substituted nitrobenzenes. missouristate.edu

Reaction Pathways and Mechanistic Studies of 1 Iodo 2,5 Dimethyl 4 Nitrobenzene

Reactions Involving the Iodine Substituent

The carbon-iodine (C-I) bond in aryl iodides is the weakest among aryl halides, making it a highly reactive site for a variety of transformations, particularly for the formation of new carbon-carbon and carbon-heteroatom bonds. The presence of a strong electron-withdrawing nitro group in the para-position further activates the C-I bond towards certain reactions.

Cross-Coupling Reactions (Suzuki, Stille, Heck, Sonogashira, Negishi)

Aryl iodides are premier substrates for palladium-catalyzed cross-coupling reactions due to the high reactivity of the C-I bond, which facilitates the initial oxidative addition step in the catalytic cycle. Although specific experimental studies detailing the cross-coupling reactions of 1-Iodo-2,5-dimethyl-4-nitrobenzene are not extensively documented in publicly available literature, its structure strongly suggests it would be an excellent candidate for such transformations. The general principles and high utility of these reactions provide a strong framework for predicting its reactivity.

These reactions typically involve the coupling of an organometallic reagent with an organic halide. For 1-Iodo-2,5-dimethyl-4-nitrobenzene, this would involve the reaction of the aryl iodide with various partners, as summarized below.

| Reaction Name | Coupling Partner | Typical Catalyst System | Bond Formed |

| Suzuki | Organoboron compound (e.g., boronic acid) | Pd(0) catalyst and a base | C(sp²)–C(sp²) or C(sp²)–C(sp³) |

| Stille | Organotin compound (organostannane) | Pd(0) catalyst | C(sp²)–C(sp²) or C(sp²)–C(sp³) |

| Heck | Alkene | Pd(0) catalyst and a base | C(sp²)–C(sp²) |

| Sonogashira | Terminal alkyne | Pd(0) catalyst and a Copper(I) co-catalyst | C(sp²)–C(sp) |

| Negishi | Organozinc compound | Pd(0) or Ni(0) catalyst | C(sp²)–C(sp²), C(sp²)–C(sp³), etc. |

This table presents a general overview of common cross-coupling reactions applicable to aryl iodides.

The mechanisms for these palladium-catalyzed reactions are generally understood to proceed through a common catalytic cycle involving palladium in the Pd(0) and Pd(II) oxidation states.

Oxidative Addition: The cycle begins with the oxidative addition of the aryl iodide (Ar-I), in this case, 1-Iodo-2,5-dimethyl-4-nitrobenzene, to a Pd(0) complex. This is often the rate-determining step and results in the formation of a square planar Pd(II) intermediate (Ar-Pd-I). The weak C-I bond facilitates this step.

Transmetalation (for Suzuki, Stille, Negishi): In reactions involving an organometallic partner (R-M), a transmetalation step occurs where the R group is transferred from its metal (e.g., Boron, Tin, Zinc) to the palladium center, displacing the halide and forming an Ar-Pd-R intermediate.

Carbopalladation (for Heck): In the Heck reaction, the alkene coordinates to the Pd(II) complex, followed by insertion of the alkene into the Aryl-Pd bond.

Reductive Elimination: The final step is the reductive elimination of the coupled product (Ar-R) from the Pd(II) intermediate, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Specific mechanistic investigations on 1-Iodo-2,5-dimethyl-4-nitrobenzene have not been reported, but the general pathway is well-established for a vast range of aryl iodides.

The choice of ligand coordinated to the palladium center is crucial for the success of cross-coupling reactions. Ligands stabilize the palladium catalyst, prevent its precipitation as palladium black, and modulate its reactivity and selectivity.

Phosphine Ligands: Ligands such as triphenylphosphine (B44618) (PPh₃) and bulky, electron-rich phosphines (e.g., XPhos, SPhos) are commonly used. Electron-rich ligands can accelerate the oxidative addition step and promote the final reductive elimination.

N-Heterocyclic Carbenes (NHCs): NHCs have emerged as highly effective ligands that can form very stable and active palladium complexes, often leading to higher catalyst turnover numbers and efficacy with less reactive coupling partners.

Ligandless Conditions: In some cases, particularly with highly reactive aryl iodides, reactions can proceed with a palladium precursor like Pd(OAc)₂ without an added ligand, as the solvent or other species in the mixture can serve a coordinating role.

While the optimal ligand for 1-Iodo-2,5-dimethyl-4-nitrobenzene would need to be determined experimentally, its activated nature suggests it would be reactive under a variety of standard conditions.

Nucleophilic Aromatic Substitution (SNAr) at the Iodinated Position

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides bearing strong electron-withdrawing groups. The reaction proceeds via a two-step addition-elimination mechanism. The presence of the nitro group at the para-position to the iodine atom is critical, as it strongly stabilizes the negatively charged intermediate (a Meisenheimer complex) through resonance.

This activation makes the ipso-carbon atom highly electrophilic and susceptible to attack by nucleophiles (e.g., alkoxides, amines, thiolates). Although theoretically a highly favorable pathway for 1-Iodo-2,5-dimethyl-4-nitrobenzene, specific examples of SNAr at the iodinated position for this compound are not prevalent in the surveyed literature.

Reductive Dehalogenation and Hydrogenolysis

Reductive dehalogenation is the process of removing a halogen atom from a molecule and replacing it with a hydrogen atom. For aryl iodides, this can be achieved under various conditions, most commonly through catalytic hydrogenolysis. This reaction involves a heterogeneous catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen (e.g., H₂ gas, transfer hydrogenation reagents like ammonium (B1175870) formate). This process could potentially occur as a side reaction during the reduction of the nitro group, depending on the chosen reagents and conditions.

Reactions Involving the Nitro Group

The nitro group is one of the most versatile functional groups in aromatic chemistry, primarily due to its ability to be reduced to an amino group. This transformation is a cornerstone of synthetic chemistry, providing access to anilines which are precursors to dyes, pharmaceuticals, and other functional materials.

The reduction of the nitro group is a well-established and documented pathway for 1-Iodo-2,5-dimethyl-4-nitrobenzene. This reaction yields (4-Iodo-2,5-dimethylphenyl)amine, preserving the iodine substituent for subsequent functionalization.

A variety of reducing agents can accomplish this transformation, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups.

| Reagent(s) | Typical Conditions | Product | Notes |

| SnCl₂ / HCl | Concentrated HCl, Ethanol | (4-Iodo-2,5-dimethylphenyl)amine | A classic and reliable method for nitro group reduction. |

| H₂ / Catalyst (Pd, Pt, or Ni) | Pressurized H₂ gas, various solvents | (4-Iodo-2,5-dimethylphenyl)amine | Can sometimes lead to concurrent dehalogenation (hydrogenolysis). |

| Fe / HCl or NH₄Cl | Acidic or neutral aqueous media | (4-Iodo-2,5-dimethylphenyl)amine | A common, inexpensive, and effective industrial method. |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or biphasic systems | (4-Iodo-2,5-dimethylphenyl)amine | A milder reducing agent. |

This table shows common methods for the reduction of aromatic nitro groups to amines, a documented pathway for 1-Iodo-2,5-dimethyl-4-nitrobenzene.

Reduction of the Nitro Group to Amine and Other Nitrogen-Containing Functions

The reduction of the nitro group is a fundamental transformation in aromatic chemistry, providing access to anilines which are versatile synthetic intermediates. For 1-Iodo-2,5-dimethyl-4-nitrobenzene, the primary product of nitro group reduction is 4-Iodo-2,5-dimethylaniline.

A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel with a hydrogen source is a common and efficient method for the reduction of aromatic nitro groups to amines. rsc.org However, care must be taken as some hydrogenation catalysts can also effect dehalogenation, particularly of iodo groups. Raney nickel is often considered a suitable choice for substrates where dehalogenation is a concern. rsc.org

Alternatively, metal-based reductions in acidic media, such as with iron (Fe) or zinc (Zn) in the presence of an acid like acetic acid, offer a mild and often chemoselective route to the corresponding amine. rsc.org Tin(II) chloride (SnCl2) is another classic reagent for the selective reduction of nitro groups in the presence of other reducible functionalities. google.com For polyfunctional molecules like 1-Iodo-2,5-dimethyl-4-nitrobenzene, achieving high chemoselectivity is paramount. Studies on substituted nitrobenzenes have shown that it is possible to selectively reduce the nitro group without affecting a halogen substituent. rsc.orgacs.org

The reduction can also be modulated to yield other nitrogen-containing functional groups. For instance, partial reduction under specific conditions can lead to the formation of nitroso or hydroxylamine (B1172632) intermediates.

| Precursor | Product | Reagents and Conditions | Key Features |

| 1-Iodo-2,5-dimethyl-4-nitrobenzene | 4-Iodo-2,5-dimethylaniline | H₂, Pd/C or Raney Ni | Catalytic hydrogenation, potentially high yield. |

| 1-Iodo-2,5-dimethyl-4-nitrobenzene | 4-Iodo-2,5-dimethylaniline | Fe/AcOH or Zn/AcOH | Mild, chemoselective reduction. |

| 1-Iodo-2,5-dimethyl-4-nitrobenzene | 4-Iodo-2,5-dimethylaniline | SnCl₂, HCl | Selective reduction in the presence of other functional groups. google.com |

Electrophilic Aromatic Substitution Ortho/Meta to the Nitro Group

The benzene (B151609) ring of 1-Iodo-2,5-dimethyl-4-nitrobenzene is substituted with both activating (methyl) and deactivating (iodo, nitro) groups, which direct incoming electrophiles to specific positions. The nitro group is a strong deactivating group and a meta-director. The methyl groups are activating and ortho-, para-directing. The iodo group, while deactivating due to its inductive effect, is also an ortho-, para-director due to resonance effects.

In 1-Iodo-2,5-dimethyl-4-nitrobenzene, the positions ortho and meta to the nitro group are positions 3 and 5. Position 3 is ortho to the C2-methyl group and meta to the C5-methyl group and the iodo group. Position 5 is ortho to the iodo group and the C5-methyl group, and meta to the C2-methyl group. The directing effects of the substituents are therefore complex and competitive.

Given the strong deactivating nature of the nitro group, electrophilic aromatic substitution on this ring is generally disfavored. However, under forcing conditions, substitution might occur. The powerful activating effect of the two methyl groups would likely dominate, directing an incoming electrophile to the position ortho to one of the methyl groups and meta to the nitro group (position 3). The steric hindrance from the adjacent methyl and iodo groups would likely disfavor substitution at other positions.

Reactions Involving the Methyl Groups

Oxidation of Methyl Groups to Carboxylic Acids, Aldehydes, or Alcohols

The methyl groups of 1-Iodo-2,5-dimethyl-4-nitrobenzene can undergo oxidation to form carboxylic acids, aldehydes, or alcohols. The oxidation of methyl groups on an aromatic ring typically requires strong oxidizing agents. The presence of a deactivating nitro group on the ring can make the oxidation of the methyl groups more challenging. google.com

Reagents such as potassium permanganate (B83412) (KMnO₄) or chromic acid under harsh conditions can oxidize benzylic carbons to carboxylic acids. chemistrysteps.com Studies on the oxidation of nitrotoluenes have shown that the methyl groups can be converted to the corresponding carboxylic acids. google.comoup.com It is plausible that both methyl groups in 1-Iodo-2,5-dimethyl-4-nitrobenzene could be oxidized to carboxylic acids, yielding 4-Iodo-2,5-dicarboxy-1-nitrobenzene, although selective oxidation of one methyl group might be achievable under carefully controlled conditions. The formation of aldehydes or alcohols as stable products is less common under these strong oxidizing conditions, as they are typically intermediates that are further oxidized to the carboxylic acid.

| Substrate | Product | Reagents | Notes |

| p-Nitrotoluene | p-Nitrobenzoic acid | Electro-generated superoxide (B77818) ion | The methyl group is activated by the nitro group. oup.com |

| 2,4-Dinitrotoluene | Dinitrobenzoic acid | Vanadium pentoxide, Sulfuric acid | Requires strong conditions due to deactivating nitro groups. google.com |

Benzylic Functionalization Reactions

The benzylic positions of the methyl groups are susceptible to free radical halogenation, most commonly bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN or light. chemistrysteps.commasterorganicchemistry.com This reaction proceeds via a resonance-stabilized benzylic radical intermediate.

For 1-Iodo-2,5-dimethyl-4-nitrobenzene, benzylic bromination would be expected to occur at one or both of the methyl groups, leading to the formation of bromomethyl or dibromomethyl derivatives. The selectivity between the two methyl groups would likely be influenced by steric factors and the electronic environment. This benzylic functionalization opens up pathways to a variety of other derivatives through subsequent nucleophilic substitution reactions at the benzylic carbon. gla.ac.uk

Multifunctional Reactivity and Chemoselectivity

Competitive Reaction Pathways in the Presence of Multiple Functional Groups

The presence of iodo, methyl, and nitro groups on the same aromatic ring leads to competitive reaction pathways, making chemoselectivity a key consideration in the synthetic manipulation of 1-Iodo-2,5-dimethyl-4-nitrobenzene.

For instance, during the reduction of the nitro group, the iodo substituent may also be susceptible to reduction (hydrodeiodination), particularly under vigorous catalytic hydrogenation conditions. Therefore, choosing a reducing agent that selectively targets the nitro group is crucial. Reagents like iron in acetic acid or tin(II) chloride are often preferred for their chemoselectivity in the presence of halogens. rsc.orggoogle.com

Similarly, when considering oxidation of the methyl groups, the conditions must be chosen carefully to avoid unwanted side reactions on the other functional groups. Strong oxidizing agents could potentially affect the iodo or the newly formed amino group if the nitro group were previously reduced.

The study of the chemoselective transformations of polyfunctional molecules like 1-Iodo-2,5-dimethyl-4-nitrobenzene is essential for designing efficient synthetic routes to more complex target molecules.

Strategies for Selective Functional Group Transformations

A thorough search of chemical databases and scholarly articles did not yield any specific methods or strategies for the selective functional group transformations of 1-iodo-2,5-dimethyl-4-nitrobenzene. The reactivity of the iodo, nitro, and dimethyl functional groups on the benzene ring presents a complex synthetic challenge. In principle, the electron-withdrawing nature of the nitro group would activate the iodo group towards nucleophilic aromatic substitution. Conversely, the nitro group itself is susceptible to reduction to an amino group, and the methyl groups could potentially undergo oxidation. However, no published studies have specifically detailed the selective manipulation of one functional group in the presence of the others for this particular molecule.

Kinetic and Mechanistic Investigations

Detailed kinetic and mechanistic investigations are fundamental to understanding the reactivity of a chemical compound. For 1-iodo-2,5-dimethyl-4-nitrobenzene, such studies are not available in the public domain.

Table 1: Hypothetical Data for Rate Law Determination

| Experiment | [1-Iodo-2,5-dimethyl-4-nitrobenzene] (M) | [Nucleophile] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | Data Not Available |

| 2 | 0.20 | 0.10 | Data Not Available |

| 3 | 0.10 | 0.20 | Data Not Available |

This table illustrates the type of experimental data needed to determine a rate law, but no such data has been published for reactions of 1-iodo-2,5-dimethyl-4-nitrobenzene.

The study of kinetic isotope effects (KIEs) is a powerful tool for elucidating reaction mechanisms by providing insight into the transition state structure. This involves replacing an atom in the reactant with one of its heavier isotopes and measuring the effect on the reaction rate. For 1-iodo-2,5-dimethyl-4-nitrobenzene, no studies involving isotope labeling to probe reaction mechanisms have been reported. Consequently, there is no experimental data to support any transition state analysis for reactions involving this compound.

In modern chemistry, computational methods such as Density Functional Theory (DFT) are often employed to model reaction pathways, calculate activation energies, and validate proposed mechanisms. A search for computational studies on the reaction mechanisms of 1-iodo-2,5-dimethyl-4-nitrobenzene yielded no results. Such studies would be invaluable for understanding its reactivity and predicting the feasibility of various transformations.

Computational and Theoretical Studies on 1 Iodo 2,5 Dimethyl 4 Nitrobenzene

Quantum Chemical Calculations of Electronic Structure

The arrangement of electrons within a molecule dictates its chemical behavior. Quantum chemical calculations offer a window into this electronic landscape, providing data on molecular orbitals and charge distributions.

Density Functional Theory (DFT) and Ab Initio Methods

Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry for studying the electronic structure of molecules. DFT, particularly with hybrid functionals like B3LYP, has been shown to provide a reliable balance between computational cost and accuracy for a wide range of organic molecules, including substituted nitrobenzenes. nih.gov These methods are used to calculate the ground-state electronic energy, electron density, and other molecular properties.

For instance, studies on isomeric iodonitrobenzenes have successfully employed DFT (B3LYP) with basis sets like 6-311G(d,p) for heavier atoms and 3-21G* for iodine to determine molecular geometries and vibrational spectra. researchgate.net Similar approaches are applicable to 1-Iodo-2,5-dimethyl-4-nitrobenzene to predict its fundamental electronic properties. Ab initio methods, such as Hartree-Fock (HF), while historically important, are often supplemented by more advanced techniques like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory for more accurate energy calculations, though at a higher computational expense. For a molecule like nitrobenzene (B124822), which is a strongly correlated system, advanced methods like the Complete Active Space Self-Consistent Field (CASSCF) and Multi-State Second-Order Perturbation Theory (MS-CASPT2) have been used to accurately model its electronic structure and excited states. nih.govacs.orgacs.org

Molecular Orbital Analysis (HOMO/LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net

A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov In substituted nitrobenzenes, the presence of both electron-donating (methyl) and electron-withdrawing (nitro, iodo) groups significantly influences the energies of these frontier orbitals. For isomeric iodonitrobenzenes, DFT calculations have been used to determine the HOMO and LUMO energies and the corresponding energy gap. researchgate.net These calculations show that charge transfer can occur within the molecule, a phenomenon that is also expected in 1-Iodo-2,5-dimethyl-4-nitrobenzene. nih.gov

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Computational Method |

|---|---|---|---|---|

| o-Iodonitrobenzene | -9.87 | -1.98 | 7.89 | DFT (B3LYP)/6-311G(d,p)/3-21G |

| m-Iodonitrobenzene | -10.01 | -2.01 | 8.00 | DFT (B3LYP)/6-311G(d,p)/3-21G |

| p-Iodonitrobenzene | -9.82 | -2.11 | 7.71 | DFT (B3LYP)/6-311G(d,p)/3-21G* |

This table presents theoretical data for isomeric iodonitrobenzenes, which can serve as a reference for estimating the electronic properties of 1-Iodo-2,5-dimethyl-4-nitrobenzene. The data is based on findings from related literature and illustrates the typical energy ranges for these types of compounds. researchgate.net

Electrostatic Potential Surface (EPS) Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding and predicting the reactive sites of a molecule. It maps the electrostatic potential onto the electron density surface, providing a visual representation of the charge distribution. nih.gov Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. walisongo.ac.id

In substituted nitrobenzenes, the nitro group creates a strong electron-withdrawing effect, leading to a significant positive potential on the aromatic ring, particularly at the ipso-carbon. dtic.mil Conversely, the oxygen atoms of the nitro group exhibit a strong negative potential. The iodine atom in iodinated benzenes can also exhibit a region of positive potential at its extremity, a feature known as a "sigma-hole," which can lead to halogen bonding. dtic.mil The methyl groups, being weakly electron-donating, would slightly increase the negative potential of the aromatic ring. For 1-Iodo-2,5-dimethyl-4-nitrobenzene, an EPS analysis would likely reveal a complex interplay of these effects, with the nitro group dominating the electronic landscape and creating distinct regions of positive and negative potential that guide intermolecular interactions.

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure of a molecule is not static but can exist in various conformations due to rotation around single bonds. Conformational analysis helps to identify the most stable arrangements and the energy barriers between them.

Torsional Barriers and Rotational Isomers

The rotation of substituent groups, such as the nitro and methyl groups, relative to the benzene (B151609) ring in 1-Iodo-2,5-dimethyl-4-nitrobenzene is associated with specific energy barriers. These torsional barriers can be calculated by systematically changing the dihedral angle of the substituent and calculating the energy at each step.

For the nitro group in substituted nitrobenzenes, the rotational barrier is influenced by both electronic and steric factors. Theoretical studies on nitrotoluenes have calculated the rotational barriers of the nitro group using DFT methods. nih.gov The presence of adjacent methyl groups in 1-Iodo-2,5-dimethyl-4-nitrobenzene would likely increase the torsional barrier for the nitro group due to steric hindrance. The rotation of the methyl groups themselves also has a small energy barrier.

| Molecule | Substituent | Rotational Barrier (kcal/mol) | Computational Method |

|---|---|---|---|

| 3-Nitrotoluene | NO₂ | 6.44 | DFT (Average) |

| 4-Nitrotoluene | NO₂ | 6.92 | DFT (Average) |

This table provides examples of calculated rotational barriers for the nitro group in related molecules, offering an indication of the energy scales involved. nih.gov

Interplay of Steric and Electronic Effects on Conformation

The preferred conformation of 1-Iodo-2,5-dimethyl-4-nitrobenzene is determined by a delicate balance of steric and electronic effects. Steric hindrance between the bulky iodine atom, the nitro group, and the adjacent methyl group will play a significant role in determining the equilibrium geometry.

The nitro group tends to be coplanar with the benzene ring to maximize π-conjugation, which is an stabilizing electronic effect. However, in ortho-substituted nitrobenzenes, steric repulsion from adjacent substituents can force the nitro group to twist out of the plane of the ring. This twisting disrupts the conjugation but relieves steric strain. In the case of 2,4-dichloro-1-iodo-6-nitrobenzene, a related molecule, crystal structure analysis revealed a dihedral angle of 90° between the nitro group and the benzene ring due to symmetrical interactions. nih.gov A similar, though perhaps less extreme, twisting of the nitro group would be expected in 1-Iodo-2,5-dimethyl-4-nitrobenzene due to the presence of the flanking methyl group. Computational modeling of the potential energy surface by varying the torsional angles of the nitro and methyl groups would be necessary to precisely determine the lowest energy conformation and the rotational energy landscape.

Prediction of Spectroscopic Parameters

Computational methods, particularly density functional theory (DFT), are instrumental in predicting various spectroscopic parameters. These theoretical calculations provide a basis for the assignment of experimental spectra and can help in understanding the electronic and structural properties of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Theoretical calculations of NMR parameters, such as chemical shifts and spin-spin coupling constants, are valuable for assigning signals in experimental spectra, especially for complex molecules with overlapping resonances. For 1-iodo-2,5-dimethyl-4-nitrobenzene, DFT calculations can be employed to predict the ¹H and ¹³C chemical shifts. These calculations are typically performed by optimizing the molecular geometry and then using a suitable functional and basis set, such as B3LYP/6-311+G(d,p), to compute the NMR shielding tensors. The calculated shielding values are then converted to chemical shifts by referencing them to a standard, like tetramethylsilane (B1202638) (TMS).

Agreement between calculated and experimental NMR data can confirm the proposed structure and provide confidence in the computational model. nih.gov For instance, the predicted chemical shifts for the aromatic protons and the methyl groups of 1-iodo-2,5-dimethyl-4-nitrobenzene would be influenced by the electronic effects of the iodo, dimethyl, and nitro substituents. The electron-withdrawing nitro group is expected to deshield nearby protons and carbons, while the methyl groups would have a shielding effect. The heavy iodine atom can also influence the chemical shifts through its electronic and spin-orbit coupling effects.

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for 1-Iodo-2,5-dimethyl-4-nitrobenzene

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1-I | - | 100.5 |

| C2-CH₃ | - | 140.2 |

| C3-H | 7.85 | 125.8 |

| C4-NO₂ | - | 148.9 |

| C5-CH₃ | - | 135.6 |

| C6-H | 7.98 | 130.4 |

| 2-CH₃ | 2.55 | 20.1 |

Note: The values in this table are hypothetical and for illustrative purposes only, based on general trends for similar compounds.

For 1-iodo-2,5-dimethyl-4-nitrobenzene, computational analysis can predict the frequencies and intensities of the characteristic vibrational modes, such as the symmetric and asymmetric stretching of the nitro group, the C-N and C-I stretching vibrations, and the various C-H and C-C stretching and bending modes of the aromatic ring and methyl groups. A study on related iodonitrobenzenes has demonstrated the utility of theoretical calculations in interpreting their electronic structures and substituent effects. acs.org The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method.

Table 2: Hypothetical Predicted Vibrational Frequencies (cm⁻¹) and Assignments for 1-Iodo-2,5-dimethyl-4-nitrobenzene

| Predicted Frequency (cm⁻¹) | Assignment |

|---|---|

| 3100-3000 | Aromatic C-H stretch |

| 2980-2920 | Methyl C-H stretch |

| 1610 | Aromatic C=C stretch |

| 1530 | Asymmetric NO₂ stretch |

| 1350 | Symmetric NO₂ stretch |

| 880 | C-N stretch |

Note: The values in this table are hypothetical and for illustrative purposes only, based on general trends for similar compounds.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into the elementary steps, transition states, and energetic profiles of transformations.

For 1-iodo-2,5-dimethyl-4-nitrobenzene, a key reaction of interest is nucleophilic aromatic substitution (SNA_r), where the iodo or nitro group could potentially act as a leaving group. libretexts.org Computational modeling can elucidate the mechanism of such reactions. The presence of a strong electron-withdrawing nitro group on the aromatic ring can facilitate nucleophilic attack. libretexts.org The reaction mechanism can proceed through a classical two-step process involving a Meisenheimer intermediate or a concerted one-step process (cSNA_r). nih.gov

Theoretical calculations can map out the potential energy surface for the reaction, identifying all stationary points, including reactants, intermediates, transition states, and products. This allows for a detailed understanding of the reaction pathway. For example, in a reaction with a nucleophile, computational studies can determine whether the nucleophile attacks the carbon bearing the iodo group or another position on the ring.

A crucial aspect of reaction mechanism modeling is the calculation of the energetic profile, which includes the relative energies of all species along the reaction coordinate and the activation barriers for each elementary step. The activation energy determines the rate of the reaction.

For the nucleophilic aromatic substitution of 1-iodo-2,5-dimethyl-4-nitrobenzene, computational methods can calculate the Gibbs free energy of activation (ΔG‡). This would involve locating the transition state structure and performing frequency calculations to confirm it is a first-order saddle point. The height of the activation barrier provides a quantitative measure of the reaction's feasibility under specific conditions. By comparing the activation energies for different possible pathways (e.g., substitution at the iodo- vs. nitro-substituted carbon), the most likely reaction mechanism can be predicted.

Table 3: Hypothetical Energetic Profile (kcal/mol) for a Nucleophilic Aromatic Substitution Reaction of 1-Iodo-2,5-dimethyl-4-nitrobenzene

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Meisenheimer Intermediate | -5.2 |

| Transition State 1 | +15.8 |

| Transition State 2 | +8.1 |

Note: The values in this table are hypothetical and for illustrative purposes only, based on general trends for similar compounds.

Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions play a critical role in determining the three-dimensional structure of molecules in the solid state and influence their physical properties and reactivity. wikipedia.org For 1-iodo-2,5-dimethyl-4-nitrobenzene, several types of non-covalent interactions are of interest.

Halogen bonding is a significant non-covalent interaction where the iodine atom acts as a Lewis acid, interacting with a Lewis base. wikipedia.orgmdpi.com In the crystal structure of 1-iodo-2,5-dimethyl-4-nitrobenzene, the iodine atom could form halogen bonds with the oxygen atoms of the nitro group of a neighboring molecule. nih.gov These interactions are directional and can influence the packing of molecules in the solid state.

Other important non-covalent interactions include π-π stacking between the aromatic rings of adjacent molecules and C-H···O and C-H···π hydrogen bonds. The analysis of these weak interactions is often performed using tools like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots, which are derived from the calculated electron density. Understanding these interactions is crucial for predicting the crystal structure and material properties of the compound. iucr.org

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1-Iodo-2,5-dimethyl-4-nitrobenzene |

| Tetramethylsilane (TMS) |

| o-iodonitrobenzene |

| m-iodonitrobenzene |

Characterization of Halogen Bonding Interactions Involving Iodine

The iodine atom in 1-Iodo-2,5-dimethyl-4-nitrobenzene is a prime candidate for forming halogen bonds. A halogen bond is a highly directional, non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base. The iodine atom, being large and polarizable, can develop a region of positive electrostatic potential, known as a σ-hole, along the extension of the C-I covalent bond. This σ-hole can interact favorably with electron-rich sites on neighboring molecules.

Analysis of π-π Stacking and CH-π Interactions

The aromatic ring of 1-Iodo-2,5-dimethyl-4-nitrobenzene is expected to participate in π-π stacking interactions. These interactions occur between the electron-rich π-systems of adjacent aromatic rings. The geometry of these stacking interactions can vary, from a perfectly parallel-displaced arrangement to a T-shaped or edge-to-face configuration. The presence of substituents on the benzene ring, such as the iodo, nitro, and methyl groups, will significantly influence the preferred stacking motif by altering the quadrupole moment of the aromatic ring.

Hydrogen Bonding and Dipole-Dipole Interactions

Conventional hydrogen bonding is not expected to be a dominant feature in the crystal structure of 1-Iodo-2,5-dimethyl-4-nitrobenzene, as it lacks strong hydrogen bond donors (like O-H or N-H). However, weak C-H···O hydrogen bonds may form, where a hydrogen atom from a methyl group or the aromatic ring interacts with an oxygen atom of the nitro group on an adjacent molecule.

The molecule possesses a significant dipole moment due to the presence of the electron-withdrawing nitro group and the electronegative iodine atom. Consequently, dipole-dipole interactions will be a significant, albeit less directional, force contributing to the cohesion of the crystal. These interactions involve the alignment of the permanent dipoles of neighboring molecules to maximize electrostatic attraction.

In the absence of specific experimental or computational data for 1-Iodo-2,5-dimethyl-4-nitrobenzene, the following table provides a qualitative summary of the expected intermolecular interactions.

| Interaction Type | Donor | Acceptor | Expected Significance |

| Halogen Bonding | Iodine (σ-hole) | Nitro Oxygen | High |

| π-π Stacking | Aromatic Ring (π-system) | Aromatic Ring (π-system) | Moderate to High |

| CH-π Interactions | Methyl C-H / Aryl C-H | Aromatic Ring (π-system) | Moderate |

| Weak C-H···O Hydrogen Bonding | Methyl C-H / Aryl C-H | Nitro Oxygen | Low to Moderate |

| Dipole-Dipole Interactions | Molecular Dipole | Molecular Dipole | Moderate |

Applications of 1 Iodo 2,5 Dimethyl 4 Nitrobenzene As a Synthetic Intermediate

A Building Block for the Synthesis of Complex Organic Molecules

The strategic placement of functional groups on the 1-Iodo-2,5-dimethyl-4-nitrobenzene scaffold makes it a valuable starting material for the synthesis of more complex and functionally rich organic compounds.

Precursor to Biologically Active Compounds

While direct biological activity of 1-Iodo-2,5-dimethyl-4-nitrobenzene is not extensively documented, its true value lies in its role as a precursor to a wide array of potentially bioactive molecules. The core structure, 2,5-dimethylaniline (B45416) (after reduction of the nitro group and deiodination), is a common motif in medicinal chemistry. The iodo and nitro functionalities allow for sequential and selective modifications, enabling the introduction of various pharmacophores. For instance, the reduction of the nitro group to an amine is a fundamental step in the synthesis of many pharmaceutical agents. This transformation yields 4-iodo-2,5-dimethylaniline, a versatile intermediate that can undergo further reactions to introduce nitrogen-containing heterocycles or other functional groups commonly found in biologically active compounds. The development of new synthetic methodologies is crucial for obtaining a wide variety of derivatives of biologically active compounds. nih.gov

Scaffold for Materials Science Applications (e.g., Polymers, Liquid Crystals)

The rigid aromatic core of 1-Iodo-2,5-dimethyl-4-nitrobenzene and its ability to undergo functionalization make it a promising candidate for the development of novel materials. In the realm of polymer science, this compound can serve as a monomer or a precursor to monomers for high-performance polymers. The iodo group provides a handle for polymerization reactions, such as polyether synthesis, while the nitro group can be modified to tune the polymer's properties, such as solubility, thermal stability, and optical characteristics.

Furthermore, the 4-nitrophenyl moiety is a known component in the design of liquid crystals. For example, a liquid crystal dimer, 1,12-bis(4-(2-(4-nitrophenyl)ethenyl)phenoxy)dodecane, has been synthesized and shown to exhibit a nematic phase. mtak.hu This suggests that derivatives of 1-Iodo-2,5-dimethyl-4-nitrobenzene, by leveraging the anisotropic nature of the substituted benzene (B151609) ring, could be employed in the synthesis of new liquid crystalline materials with tailored properties for applications in displays and optical devices.

Role in Palladium-Catalyzed Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and aryl iodides like 1-Iodo-2,5-dimethyl-4-nitrobenzene are particularly effective substrates in these transformations due to the high reactivity of the carbon-iodine bond.

Aryl Iodides as Highly Reactive Electrophiles in C-C Bond Formations

The carbon-iodine bond in 1-Iodo-2,5-dimethyl-4-nitrobenzene is weaker than the corresponding carbon-bromine or carbon-chlorine bonds, making it more susceptible to oxidative addition to a palladium(0) catalyst. This high reactivity allows for efficient carbon-carbon bond formation under milder reaction conditions. This is a significant advantage in the synthesis of complex molecules where sensitive functional groups may be present.

Several key palladium-catalyzed reactions highlight the utility of aryl iodides:

Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. 1-Iodo-2,5-dimethyl-4-nitrobenzene can be readily coupled with various boronic acids or esters to introduce new aryl or alkyl groups.

Heck Reaction: This reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides. The use of 1-Iodo-2,5-dimethyl-4-nitrobenzene in this reaction would lead to the formation of substituted alkynylarenes, which are valuable building blocks in organic synthesis.

| Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Alkyl Boronic Acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | C(sp²)-C(sp²)/C(sp³)-C(sp²) |

| Heck | Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | C(sp²)-C(sp²) |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | C(sp²)-C(sp) |

Utility in C-N, C-O, and C-S Bond Formation Reactions

Beyond carbon-carbon bond formation, 1-Iodo-2,5-dimethyl-4-nitrobenzene is an excellent electrophile for the construction of carbon-heteroatom bonds, which are prevalent in pharmaceuticals, agrochemicals, and materials.

Buchwald-Hartwig Amination: This powerful palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds by coupling aryl halides with amines. This is a key transformation for the synthesis of anilines and their derivatives, which are important pharmacophores.

Ullmann-type Couplings: While traditionally using copper catalysts, palladium-catalyzed variations for the formation of carbon-oxygen (C-O) and carbon-sulfur (C-S) bonds have been developed. These reactions would enable the synthesis of diaryl ethers and diaryl thioethers from 1-Iodo-2,5-dimethyl-4-nitrobenzene, respectively.

| Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃, Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃) | C(sp²)-N |

| C-O Coupling | Alcohol/Phenol | Pd Catalyst, Ligand, Base | C(sp²)-O |

| C-S Coupling | Thiol | Pd Catalyst, Ligand, Base | C(sp²)-S |

Synthetic Utility of the Nitro Group for Diverse Transformations

The nitro group in 1-Iodo-2,5-dimethyl-4-nitrobenzene is not merely a placeholder; it is a versatile functional group that can be transformed into a variety of other functionalities, significantly expanding the synthetic possibilities. The strong electron-withdrawing nature of the nitro group also influences the reactivity of the aromatic ring. nih.gov

The most common transformation of the nitro group is its reduction to an amine . This can be achieved using a variety of reducing agents, such as catalytic hydrogenation (e.g., H₂, Pd/C) or metal-acid combinations (e.g., Sn, HCl). The resulting aniline (B41778) is a key precursor for the synthesis of a vast number of compounds, including dyes, pharmaceuticals, and polymers.

Beyond simple reduction, the nitro group can participate in more complex transformations:

Partial Reduction: Under controlled conditions, the nitro group can be partially reduced to a nitroso or hydroxylamino group, which can then be used in further synthetic manipulations.

Nucleophilic Aromatic Substitution: In some cases, the nitro group can act as a leaving group in nucleophilic aromatic substitution reactions, particularly when the aromatic ring is further activated by other electron-withdrawing groups.

Cyclization Reactions: The nitro group can be involved in intramolecular cyclization reactions to form heterocyclic compounds. For example, reductive cyclization of a suitably substituted nitroarene can lead to the formation of indoles or other nitrogen-containing ring systems.

The ability to perform these transformations in the presence of the iodine atom allows for a modular approach to synthesis, where the iodo group can be used for cross-coupling reactions either before or after the modification of the nitro group, providing a high degree of synthetic flexibility.

Entry Point for Amine-Derived Heterocycles

The carbon-iodine bond in 1-iodo-2,5-dimethyl-4-nitrobenzene is a key feature that allows for the introduction of nitrogen-containing substituents, which can subsequently be utilized to construct a variety of heterocyclic rings. This is primarily achieved through transition metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination and Suzuki coupling, followed by intramolecular cyclization reactions.

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. organic-chemistry.org In this reaction, 1-iodo-2,5-dimethyl-4-nitrobenzene can be coupled with a wide range of primary or secondary amines in the presence of a palladium catalyst and a suitable base. The resulting N-aryl amine can then undergo intramolecular reactions, such as condensation or cyclization, to form various nitrogen-containing heterocycles. For instance, reaction with an amino alcohol could lead to the formation of a benzoxazine, while coupling with an amino thiol could yield a benzothiazine.

Similarly, the Suzuki coupling reaction, which forms carbon-carbon bonds, can be employed to introduce a nitrogen-containing moiety. nih.gov For example, coupling 1-iodo-2,5-dimethyl-4-nitrobenzene with a boronic acid that contains a protected amine or a nitrogen heterocycle can provide a precursor for more complex heterocyclic systems. Subsequent deprotection and cyclization can lead to the formation of fused ring systems.

The general strategy involves the initial cross-coupling reaction to introduce a side chain containing a nitrogen atom, followed by a cyclization step. The nature of the heterocyclic ring formed depends on the functional groups present on the coupling partner.

| Reaction Type | Coupling Partner | Potential Heterocyclic Product |

| Buchwald-Hartwig Amination | Primary Amine with a pendant nucleophile (e.g., -OH, -SH, -NHR) | Benzoxazoles, Benzothiazoles, Benzimidazoles |

| Suzuki Coupling | Boronic acid with a nitrogen-containing side chain | Indoles, Quinolines, and other fused N-heterocycles |

These methods provide a modular approach to the synthesis of a diverse library of amine-derived heterocycles, starting from the readily available 1-iodo-2,5-dimethyl-4-nitrobenzene.

Photochemical Reactions Involving the Nitro Moiety

The nitro group of 1-iodo-2,5-dimethyl-4-nitrobenzene is a chromophore that can absorb light, leading to a variety of photochemical transformations. These reactions can be broadly categorized as photoreduction, photo-rearrangement, and photocyclization reactions.

Photoreduction of aromatic nitro compounds is a well-established process that can lead to a range of products depending on the reaction conditions, such as the solvent and the presence of reducing agents. Upon irradiation, the excited nitro group can abstract a hydrogen atom from the solvent or another hydrogen donor, initiating a radical cascade that can result in the formation of nitroso, hydroxylamino, or amino derivatives. The selective reduction of the nitro group to an amino group photochemically can be an alternative to traditional chemical reduction methods, especially when mild conditions are required to preserve other functional groups in the molecule.

While intramolecular photocyclization is a known reaction for some ortho-substituted nitroarenes, 1-iodo-2,5-dimethyl-4-nitrobenzene lacks a suitable ortho-substituent for such a reaction to occur directly. However, the photochemical generation of a reactive species from the nitro group could potentially trigger subsequent reactions with other parts of the molecule or with other reagents in the reaction mixture.

| Photochemical Reaction | Potential Product | Key Features |

| Photoreduction | 2,5-Dimethyl-4-nitrosoiodobenzene | Partial reduction of the nitro group. |

| Photoreduction | N-(4-Iodo-2,5-dimethylphenyl)hydroxylamine | Intermediate reduction product. |

| Photoreduction | 4-Iodo-2,5-dimethylaniline | Complete reduction to the amino group. |

The specific outcome of the photochemical reaction is highly dependent on the wavelength of light used, the solvent, and the presence of any sensitizers or quenchers.

Exploration of the Methyl Groups for Further Functionalization

The two methyl groups on the benzene ring of 1-iodo-2,5-dimethyl-4-nitrobenzene offer additional sites for chemical modification. The benzylic positions of these methyl groups are particularly susceptible to radical and oxidative reactions, allowing for the introduction of a wide range of functional groups.

Side-Chain Modifications for Enhanced Molecular Complexity

The benzylic hydrogens of the methyl groups can be selectively abstracted by radical initiators, leading to the formation of benzylic radicals. These radicals can then undergo further reactions, most commonly halogenation. Radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN is a standard method for the selective bromination of the benzylic position. This reaction would convert one or both of the methyl groups into bromomethyl groups.

The resulting benzylic bromides are versatile intermediates that can be converted into a variety of other functional groups through nucleophilic substitution reactions. For example, they can be reacted with alkoxides to form ethers, with cyanides to form nitriles, or with amines to form benzylic amines. These transformations significantly increase the molecular complexity and provide access to a wide array of derivatives.

Furthermore, the benzylic positions can be oxidized under controlled conditions to afford aldehydes or carboxylic acids. Strong oxidizing agents like potassium permanganate (B83412) or chromic acid will typically oxidize the methyl groups to carboxylic acids.

| Reaction Type | Reagent | Product Functional Group |

| Radical Halogenation | N-Bromosuccinimide (NBS) | Bromomethyl (-CH2Br) |

| Nucleophilic Substitution | Sodium Methoxide (NaOMe) | Methoxymethyl (-CH2OMe) |

| Nucleophilic Substitution | Sodium Cyanide (NaCN) | Cyanomethyl (-CH2CN) |

| Oxidation | Potassium Permanganate (KMnO4) | Carboxylic Acid (-COOH) |

These side-chain modifications are powerful tools for elaborating the structure of 1-iodo-2,5-dimethyl-4-nitrobenzene and for introducing new functionalities that can be used in subsequent synthetic steps.

Introduction of Stereogenic Centers via Benzylic Chemistry

The functionalization of the benzylic positions of the methyl groups also presents an opportunity to introduce stereogenic centers into the molecule, leading to the synthesis of chiral compounds. This can be achieved through several strategies, including the use of chiral catalysts for asymmetric C-H functionalization or the stereoselective reaction of a prochiral benzylic intermediate.

Asymmetric C-H amination, for instance, can be catalyzed by chiral rhodium or iridium complexes to introduce an amino group at the benzylic position with high enantioselectivity. researchgate.net Similarly, chiral auxiliaries can be attached to the molecule to direct the stereochemical outcome of a benzylic functionalization reaction. organic-chemistry.orgsigmaaldrich.com

Another approach involves the generation of a prochiral benzylic radical or carbocation, which can then react with a chiral reagent or in a chiral environment to produce a non-racemic product. For example, a benzylic radical could be trapped by a chiral nitroxide to form a chiral alkoxyamine. bohrium.com

| Strategy | Method | Outcome |

| Asymmetric Catalysis | Chiral Rhodium-catalyzed C-H amination | Enantioselective formation of a benzylic amine. |

| Chiral Auxiliary | Attachment of a chiral auxiliary to direct benzylic functionalization | Diastereoselective functionalization of the benzylic position. |

| Stereoselective Radical Reaction | Trapping of a benzylic radical with a chiral radical | Formation of a chiral product through radical-radical coupling. |

The development of stereoselective methods for the functionalization of the benzylic positions of 1-iodo-2,5-dimethyl-4-nitrobenzene would provide access to a range of valuable chiral building blocks for the synthesis of pharmaceuticals and other fine chemicals.

Derivatives and Analogues of 1 Iodo 2,5 Dimethyl 4 Nitrobenzene

Synthesis and Reactivity of Nitro Group Modified Analogues

The nitro group is a key functional moiety that strongly influences the chemical character of the benzene (B151609) ring. Its modification through reduction or replacement opens up significant synthetic pathways.

The reduction of the nitro group is a fundamental transformation that can yield several distinct products depending on the reaction conditions and the reducing agents employed. nih.gov The most common product is the corresponding aniline (B41778), 4-iodo-2,5-dimethylaniline, a valuable intermediate in organic synthesis. The reduction process is not a single step but a cascade of reactions. thieme-connect.de

The accepted mechanism for the hydrogenation of a nitroaromatic compound like 1-iodo-2,5-dimethyl-4-nitrobenzene involves initial reduction to a nitroso derivative (1-iodo-2,5-dimethyl-4-nitrosobenzene), followed by further reduction to a hydroxylamine (B1172632) (N-(4-iodo-2,5-dimethylphenyl)hydroxylamine). thieme-connect.deunimi.it From the hydroxylamine intermediate, the final amine is formed.